molecular formula C17H17BrN2O4S B2674330 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922133-35-5

2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

Cat. No.: B2674330
CAS No.: 922133-35-5
M. Wt: 425.3
InChI Key: VLDVPASJYLVOTP-UHFFFAOYSA-N
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Description

2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17BrN2O4S and its molecular weight is 425.3. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4S/c1-17(2)10-24-14-8-7-11(9-13(14)19-16(17)21)20-25(22,23)15-6-4-3-5-12(15)18/h3-9,20H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDVPASJYLVOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's chemical formula is C18H22BrN2O4SC_{18}H_{22}BrN_2O_4S, with a molecular weight of approximately 436.35 g/mol. Its structure features a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepin core. The presence of the bromine atom and the sulfonamide group may contribute to its biological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₈H₂₂BrN₂O₄S
Molecular Weight436.35 g/mol
IUPAC Name2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
SolubilitySoluble in DMSO and DMF

Anticancer Activity

Recent studies have indicated that compounds similar to 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide exhibit significant anticancer properties. For instance, sulfonamide derivatives have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Case Study: In vitro Studies

In an in vitro study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain sulfonamide derivatives demonstrated cytotoxic effects. The combination of these compounds with traditional chemotherapeutics like doxorubicin resulted in enhanced efficacy against resistant cancer types .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Research into related compounds has shown that they possess antibacterial and antifungal activities. For example, derivatives with similar structures have been tested against various bacterial strains and fungi, revealing promising results in terms of minimum inhibitory concentrations (MICs).

Table 2: Antimicrobial Efficacy

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

The biological activity of 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Many sulfonamide derivatives induce programmed cell death in cancer cells by activating caspases.
  • Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties that protect normal cells from oxidative stress.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at specific positions on the benzene ring or the oxazepin core can significantly influence its potency and selectivity.

Key Findings:

  • Bromination : The presence of bromine enhances lipophilicity and may improve cell membrane permeability.
  • Sulfonamide Group : Essential for biological activity; modifications can lead to loss of efficacy.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Compounds with sulfonamide groups are known for their antimicrobial properties. The presence of the benzenesulfonamide moiety in this compound suggests potential efficacy against various bacterial strains. Several studies have demonstrated the effectiveness of similar sulfonamide derivatives against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Anticancer Potential :
    • Research indicates that derivatives of oxazepin compounds exhibit anticancer activity. The unique structural features of 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide may contribute to the inhibition of cancer cell proliferation. For instance, studies on related compounds have shown promising results against breast and colon cancer cell lines .
  • G Protein-Coupled Receptor Modulation :
    • The compound may interact with G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways. Given that over 800 GPCRs have been identified, targeting specific receptors could lead to novel therapeutic strategies .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineReference
AntimicrobialE. coli, S. aureus
AnticancerMCF7 (breast), HCT116 (colon)
GPCR InteractionVarious GPCRs

Case Studies

  • Synthesis and Characterization :
    • A study detailed the synthesis of similar oxazepin derivatives and their characterization through spectroscopic methods. The synthesized compounds were evaluated for their biological activities, revealing significant antimicrobial and anticancer properties .
  • Structure-Activity Relationship (SAR) :
    • Research focusing on SAR has shown that modifications to the oxazepin structure can enhance biological activity. For instance, variations in substituents on the benzene ring or the introduction of halogens can influence both potency and selectivity against specific targets .

Q & A

Basic: How can researchers synthesize 2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide with controlled purity?

Methodological Answer:
A general synthesis route involves coupling a brominated benzenesulfonyl chloride intermediate with the tetrahydrobenzooxazepin-7-amine core. Key steps include:

  • Intermediate Preparation : Use 2-amino-3-bromobenzoic acid as a starting material for the sulfonamide moiety, following protocols for brominated aromatic systems (e.g., diazotization and coupling) .
  • Reaction Optimization : Employ trichloroisocyanuric acid (TCICA) as a coupling reagent to enhance reaction efficiency, as demonstrated in analogous sulfonamide syntheses .
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve ≥95% purity. Monitor purity via HPLC with a C18 column (methanol/water mobile phase) .

Basic: What spectroscopic techniques are essential for structural confirmation of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.4–8.0 ppm for bromobenzene), oxazepin carbonyl (δ ~170 ppm), and dimethyl groups (δ 1.2–1.5 ppm for CH₃) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydrobenzooxazepin core .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z ~458.9 for C₁₉H₁₈BrN₂O₄S) .
  • IR Spectroscopy : Validate sulfonamide (S=O stretch ~1350 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) groups .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of acetonitrile or DMSO. Analyze using a monoclinic system (space group P2₁/n) with parameters comparable to brominated benzodiazepine derivatives (e.g., a = 14.59 Å, b = 6.65 Å, c = 20.63 Å, β = 98.4°) .
  • Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-311G**) to validate the oxazepin ring conformation .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Carbonic Anhydrase Inhibition : Use a stopped-flow CO₂ hydration assay (pH 7.4, 25°C) with recombinant human isoforms (e.g., hCA II/IX) .
    • Kinase Profiling : Screen against a panel of 50 kinases (1 µM compound concentration) via radiometric or fluorescence-based methods .
  • Cell-Based Assays :
    • Anticancer Activity : Test viability in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays (72-hour exposure, IC₅₀ determination) .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Core Modifications :
    • Bromine Replacement : Substitute Br with Cl, F, or CF₃ to assess electronic effects on receptor binding .
    • Oxazepin Ring Alterations : Introduce substituents at C3/C5 to evaluate steric effects (e.g., methyl vs. isopentyl groups) .
  • Biological Testing : Compare IC₅₀ values across derivatives to identify pharmacophore requirements. Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., hCA IX) .

Advanced: What strategies mitigate metabolic instability in preclinical studies?

Methodological Answer:

  • In Vitro Metabolism :
    • Liver Microsome Assays : Incubate compound (10 µM) with human liver microsomes (HLMs) and NADPH (37°C, 1 hour). Analyze metabolites via LC-MS/MS .
    • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Prodrug Design : Mask sulfonamide as a pivaloyloxymethyl (POM) ester to enhance bioavailability, following protocols for analogous compounds .

Advanced: How are in vivo toxicity profiles assessed for this compound?

Methodological Answer:

  • Rodent Models : Administer doses (10–100 mg/kg) to Sprague-Dawley rats via oral gavage for 28 days. Monitor organ weight, histopathology (liver/kidney), and serum biomarkers (ALT, creatinine) .
  • Genotoxicity : Perform Ames test (TA98/TA100 strains) and micronucleus assay in bone marrow cells .

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